4-Bromo-2-chloro-5-fluorophenol
Overview
Description
4-Bromo-2-chloro-5-fluorophenol is an aromatic compound with the molecular formula C6H3BrClFO It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of polycyclic 5-ht3 and 5-ht4 antagonists , suggesting potential interaction with serotonin receptors.
Mode of Action
It’s possible that it interacts with its targets through nucleophilic substitution reactions, as suggested by its use in the synthesis of certain reaction intermediates .
Biochemical Pathways
Its potential role in the synthesis of 5-ht3 and 5-ht4 antagonists suggests it may influence serotonin signaling pathways.
Result of Action
Its role as a reaction intermediate in the synthesis of certain compounds suggests it may contribute to the antagonistic effects on serotonin receptors.
Biochemical Analysis
Biochemical Properties
4-Bromo-2-chloro-5-fluorophenol plays a significant role in biochemical reactions, particularly in enzyme-catalyzed processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo enzyme-catalyzed copolymerization with phenols catalyzed by extracellular laccase of the fungus Rhizoctonia praticola . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-fluorophenol typically involves halogenation reactions. One common method includes the bromination of 2-chloro-5-fluorophenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available precursors. The process may include steps such as nitration, reduction, halogenation, and purification to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-5-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Products: Various substituted phenols and aromatic compounds.
Oxidation Products: Quinones and other oxidized derivatives.
Coupling Products: Biaryl compounds and other complex aromatic structures.
Scientific Research Applications
4-Bromo-2-chloro-5-fluorophenol has several applications in scientific research, including:
Comparison with Similar Compounds
4-Bromo-2-chlorophenol: Similar structure but lacks the fluorine atom.
2-Bromo-5-fluorophenol: Similar structure but lacks the chlorine atom.
4-Bromo-2-fluorophenol: Similar structure but lacks the chlorine atom.
Uniqueness: 4-Bromo-2-chloro-5-fluorophenol is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the benzene ring.
Properties
IUPAC Name |
4-bromo-2-chloro-5-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZOBXATIIXRPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036383-21-7 | |
Record name | 4-bromo-2-chloro-5-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.